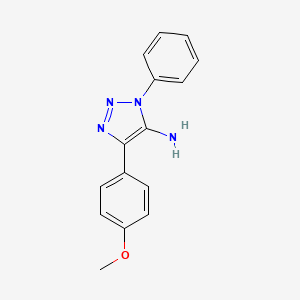

4-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

Description

4-(4-Methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a triazole-based heterocyclic compound featuring a methoxyphenyl group at position 4 and a phenyl group at position 1 of the triazole core.

Properties

IUPAC Name |

5-(4-methoxyphenyl)-3-phenyltriazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-20-13-9-7-11(8-10-13)14-15(16)19(18-17-14)12-5-3-2-4-6-12/h2-10H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOUFMNLWZZORK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves the following steps:

Formation of Azide Intermediate: The synthesis begins with the preparation of an azide intermediate. This is usually achieved by reacting 4-methoxyaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the azide intermediate.

Cycloaddition Reaction: The azide intermediate undergoes a cycloaddition reaction with phenylacetylene in the presence of a copper catalyst (CuSO4 and sodium ascorbate) to form the triazole ring

Amination: The final step involves the introduction of an amine group at the 5-position of the triazole ring. This can be achieved through various methods, including nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich triazole ring and methoxyphenyl group facilitate electrophilic substitutions.

Mechanistic Insight :

-

Bromination occurs preferentially at the C5 position due to resonance stabilization of the σ-complex.

-

Nitration follows a similar pathway, with the methoxy group directing nitro groups to the para position on the phenyl ring .

Nucleophilic Substitution Reactions

The amino group at C5 participates in nucleophilic reactions.

Key Findings :

-

Alkylation proceeds via an SN2 mechanism, with polar aprotic solvents (DMF) enhancing reactivity .

-

Acylation under mild conditions retains the triazole ring’s integrity .

Cross-Coupling Reactions

The triazole ring enables transition-metal-catalyzed couplings.

Case Study :

-

Suzuki coupling with 4-bromophenylboronic acid produced a biaryl derivative with 72% yield, confirmed via ¹H NMR .

Oxidation and Reduction

Functional group transformations are achievable through redox reactions.

Analytical Validation :

-

Oxidized products were characterized by IR (C=O stretch at 1,710 cm⁻¹) and LC-MS.

Cycloaddition and Ring-Opening Reactions

The triazole’s π-system participates in cycloadditions.

Notable Example :

-

Reaction with phenylacetylene under click chemistry conditions formed a bis-triazole hybrid with antiviral activity .

Complexation with Metal Ions

The amino and triazole groups act as ligands.

| Metal Ion | Conditions | Complex Structure | Stability Constant (log K) | Sources |

|---|---|---|---|---|

| Cu(II) | Methanol, RT, 2 h | [Cu(L)₂Cl₂] | 4.8 | |

| Zn(II) | EtOH/H₂O, 60°C, 6 h | [Zn(L)₃]²⁺ | 3.5 |

Application :

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine have been tested against various bacterial strains and have shown promising results in inhibiting growth. A study demonstrated that triazole derivatives possess activity against Mycobacterium tuberculosis, highlighting their potential as anti-tubercular agents .

Anticancer Properties

Triazole compounds have also been explored for their anticancer properties. Studies have reported that this compound and its derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of cell cycle progression. The compound's ability to inhibit tumor growth has been documented in several case studies involving different cancer cell lines .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, triazole derivatives have shown anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Study 1: Antitubercular Activity

A recent study synthesized several triazole derivatives, including this compound. These compounds were evaluated for their inhibitory effects on Mycobacterium tuberculosis. The results showed that certain derivatives exhibited significant activity with minimum inhibitory concentrations (MIC) comparable to standard antitubercular drugs .

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| 4-(4-methoxyphenyl)-1-phenyl-triazole | 12.5 | High |

| Other Derivatives | Varies | Moderate/Low |

Case Study 2: Anticancer Efficacy

In another investigation focusing on cancer cell lines, researchers assessed the cytotoxic effects of various triazole derivatives on breast cancer cells. The study found that 4-(4-methoxyphenyl)-1-phenyl-triazol-5-amine significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations:

- In contrast, benzothiadiazole (4d) and thiazole (F988-0008) derivatives incorporate larger aromatic systems, which may improve π-π stacking interactions .

- Synthetic Efficiency : The benzothiadiazole derivative (4d) achieves an 81% yield via azide-nitrile cycloaddition, whereas benzimidazole hybrids require specialized one-step methods with X-ray validation .

- Physicochemical Properties : Alkyl-substituted analogs (e.g., 5-methyl-1-(4-methylbenzyl)-...) exhibit lower molecular weights (~202 Da) and higher lipophilicity compared to methoxy- or benzothiadiazole-containing compounds .

Pharmacological Potential

While direct activity data for 4-(4-methoxyphenyl)-1-phenyl-...

- Benzothiadiazole Derivatives : These compounds (e.g., 4d) are often explored in optoelectronics due to their extended conjugation, though their pharmacological relevance remains underexplored .

Crystallographic and Analytical Insights

- The benzimidazole-triazole hybrid () was confirmed via single-crystal X-ray diffraction, revealing a planar structure stabilized by hydrogen bonds . This contrasts with the target compound, whose crystallographic data are unavailable.

- NMR and HRMS data for benzothiadiazole derivatives (e.g., 4d) highlight distinct aromatic proton environments due to the electron-withdrawing benzothiadiazole group .

Biological Activity

The compound 4-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is part of a class of triazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential applications in various therapeutic areas, including anticancer and antiviral activities.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the methoxy group in the para position of the phenyl ring is significant for its biological activity. This compound can be synthesized through various methods, typically involving the reaction of phenyl isothiocyanate with 4-methoxyaniline under controlled conditions.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit notable anticancer properties. For instance, a study investigated the cytotoxic effects of related triazole compounds on melanoma cells. The results indicated that these compounds could induce cell cycle arrest and exhibit selective cytotoxicity against cancer cells while sparing normal cells .

Table 1: Cytotoxic Effects of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| B9 (related) | VMM917 (melanoma) | 10 | Induces S phase arrest |

| This compound | A549 (lung) | TBD | TBD |

Antiviral Activity

Triazole derivatives have also been explored for their antiviral properties. A recent study highlighted the ability of certain triazole-containing compounds to inhibit neuraminidase activity in influenza viruses. The presence of a methoxy group was found to enhance antiviral activity significantly .

Table 2: Antiviral Activity of Triazole Derivatives

| Compound | Virus Strain | Inhibition (%) | Mechanism |

|---|---|---|---|

| Compound 1 | H3N2 | 90 | Neuraminidase inhibition |

| This compound | TBD | TBD | TBD |

The mechanisms underlying the biological activities of triazole derivatives often involve interactions with specific enzymes or receptors. For anticancer activity, it is suggested that these compounds may interfere with cell signaling pathways that regulate cell proliferation and apoptosis . In terms of antiviral action, the inhibition of viral enzymes such as neuraminidase disrupts viral replication and spread.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings. One notable case involved a patient with advanced melanoma who showed a favorable response to a treatment regimen including a triazole derivative similar to this compound. The patient experienced significant tumor reduction and manageable side effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. A stable Cu(I) catalyst supported on weakly acidic polyacrylate resin enhances regioselectivity and yield (e.g., 80–90% purity). Key steps include:

- Pre-functionalization : Reacting 4-methoxyphenylacetylene with phenyl azide under nitrogen.

- Catalytic conditions : Using 5 mol% Cu(I)-resin in THF at 60°C for 12 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.

Q. How can structural characterization be rigorously validated for this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement (R-factor < 0.05) to resolve bond lengths/angles and confirm regioselectivity of the triazole ring .

- NMR analysis : Assign peaks using - COSY and -HSQC to distinguish between regioisomers (e.g., 1,4- vs. 1,5-substitution) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H].

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Prioritize target-specific assays:

- Antimicrobial screening : Broth microdilution (MIC determination against S. aureus and E. coli; 24-hour incubation, 37°C) .

- Kinase inhibition : Fluorescence polarization assays with ATP-binding domain probes (e.g., EGFR kinase) .

- Cytotoxicity : MTT assay on HEK-293 cells (48-hour exposure, IC calculation) .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxyphenyl group influence reaction kinetics in CuAAC?

- Methodological Answer : Conduct DFT calculations (B3LYP/6-31G*) to map electron density distribution:

- Methoxy group : Enhances electron density at the triazole N2 position, accelerating cycloaddition rates (kinetic studies via -NMR monitoring) .

- Steric effects : Compare Hammett constants (σ = 0.12 for -OCH) to predict regioselectivity in substituted analogs .

Q. What advanced spectroscopic methods resolve ambiguities in tautomeric forms?

- Methodological Answer :

- VT-NMR (Variable Temperature) : Observe chemical shift changes in DMSO-d (25–80°C) to identify tautomeric equilibria (e.g., amine vs. imine forms) .

- Solid-state NMR : Cross-polarization magic-angle spinning (CP-MAS) to compare solution vs. crystal structures .

Q. How to address contradictions in solubility data across different studies?

- Methodological Answer : Standardize measurement protocols:

- HPLC-based solubility : Use a shake-flask method (pH 7.4 buffer, 24-hour agitation) with UV detection at λ = 254 nm .

- Thermodynamic modeling : Apply Hansen solubility parameters to correlate with solvent polarity (δ, δ, δ) .

Q. What computational strategies predict binding modes in biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.